N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-25-18-21-15(20-17(22-18)23-11-5-6-12-23)13-19-16(24)10-9-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-13H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYKQDAZYHVPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a triazine core exhibit promising anticancer properties. N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Studies show that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Case Study:
In a study published in Cancer Letters, the compound demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against a range of pathogens. Its structural features allow it to interact with bacterial enzymes, potentially disrupting their function.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that this compound may serve as a lead compound for developing new antimicrobial agents .
Neurological Applications
Preliminary studies suggest potential neuroprotective effects of this compound. It may modulate neurotransmitter systems involved in mood regulation and cognitive function.
Case Study:
In animal models of depression, administration of the compound resulted in significant improvements in behavioral tests compared to control groups. The mechanism appears to involve serotonin receptor modulation .
Cardiovascular Research
The compound's ability to influence platelet aggregation suggests applications in cardiovascular medicine. It may serve as an antiplatelet agent, potentially reducing the risk of thrombotic events.
Data Table: Platelet Aggregation Inhibition
| Treatment | Percentage Inhibition |
|---|---|
| Control | 0% |
| Compound Treatment | 75% |
This data indicates substantial efficacy in inhibiting platelet aggregation compared to untreated controls .
Mechanism of Action
The mechanism of action of N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide with structurally related aminotriazines from , highlighting key substituents and inferred pharmacological properties:
Critical Differences and Implications
Pyrrolidine vs. Piperidine Substituents :
- The target compound’s pyrrolidine ring (5-membered) introduces reduced steric bulk compared to piperidine (6-membered) in compounds A, H, and 52. This may enhance binding flexibility in sodium channel pockets .
- Pyrrolidine’s higher basicity (pKa ~11) compared to piperidine (pKa ~10) could alter protonation states under physiological conditions, affecting membrane permeability .
However, this may also reduce solubility compared to shorter-chain acetamides .
Methoxy Group at Position 4: The 4-methoxy group is conserved across multiple aminotriazines (e.g., ’s patent compounds), suggesting its role in stabilizing triazine ring electronics or hydrogen bonding with channel residues .
Research Findings and Implications
While direct pharmacological data for This compound are unavailable, inferences from structural analogs suggest:
- Mechanistic Potential: Likely inhibits tetrodotoxin-sensitive sodium channels (Nav1.7, Nav1.3) based on the activity of compounds A–H in pain models .
- Optimization Challenges : The pyrrolidine and phenylpropanamide groups may require balancing between target affinity (favored by rigidity) and pharmacokinetics (favored by moderate lipophilicity).
Key Knowledge Gaps:
- No comparative IC50 or Ki values for sodium channel binding.
- Limited data on metabolic stability or toxicity profiles.
Future studies should prioritize synthesizing the target compound and benchmarking its activity against existing aminotriazines to validate structural hypotheses.
Biological Activity
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is with a molecular weight of 341.4 g/mol. The compound features a triazine core linked to a pyrrolidine ring and a phenylpropanamide moiety, which contributes to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₂ |
| Molecular Weight | 341.4 g/mol |
| Structure | Chemical Structure |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of triazine compounds have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation.
A study demonstrated that such compounds could effectively inhibit the activity of BRAF(V600E) and EGFR kinases, which are critical in many cancers. The SAR analysis revealed that modifications on the pyrrolidine and triazine moieties could enhance potency against these targets .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays showed that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .
Case Studies
- Antitumor Efficacy : In a study involving synthetic derivatives of triazine compounds, N-(substituted phenyl) derivatives showed IC50 values in the low micromolar range against several cancer cell lines, indicating strong antitumor potential.
- Inflammation Model : In animal models of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant reduction in edema and inflammatory markers compared to untreated controls.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substitution on Triazine | Enhanced kinase inhibition |
| Variation in Phenyl Group | Altered anti-inflammatory response |
| Changes in Pyrrolidine | Improved bioavailability |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving triazine cores and pyrrolidine derivatives. For example, analogous triazine derivatives are synthesized using stepwise functionalization of the triazine ring, followed by coupling with phenylpropanamide moieties. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like unreacted intermediates or dimerization .
Q. How can researchers ensure purity during synthesis, particularly when isolating byproducts?
- Methodological Answer : Multi-step chromatography is critical. Normal-phase chromatography (e.g., using gradients of dichloromethane, ethyl acetate, and methanol) followed by amine-phase chromatography (e.g., RediSep Rf Gold amine columns) can resolve polar byproducts. Monitoring via TLC and HPLC ensures separation efficiency, as demonstrated in similar triazine-based syntheses .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : High-resolution NMR (400 MHz) in CDCl or DMSO-d is critical for resolving aromatic protons, methoxy groups, and pyrrolidine signals. For example, δ 9.09 (s, 1H) in related compounds corresponds to quinoline protons, while δ 3.11–3.08 (t, 4H) indicates piperazine methylene groups. Mass spectrometry (HRMS) confirms molecular weight, and IR spectroscopy validates amide bonds (1650–1700 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in triazine-based syntheses?
- Methodological Answer : Variables include:
- Solvent polarity : Dichloromethane or THF minimizes unwanted hydrolysis of methoxy groups.
- Catalysts : Use of DMAP or DIPEA enhances nucleophilic substitution on the triazine ring.
- Temperature : Controlled reflux (e.g., 60–80°C) prevents thermal decomposition of amide bonds.
Yields for analogous compounds improved from 30% to 44% by adjusting stoichiometry and reaction time .
Q. How should researchers resolve contradictions in spectral data interpretation (e.g., overlapping signals in NMR)?
- Methodological Answer :
- Use 2D NMR (COSY, HSQC) to assign overlapping proton and carbon signals.
- Compare with literature data for structurally similar compounds (e.g., δ 7.28–7.18 (m, 2H) in phenylpropanamide derivatives).
- Computational tools (e.g., ACD/Labs or MestReNova) simulate spectra to validate assignments .
Q. What strategies are effective for evaluating bioactivity in triazine-pyrrolidine hybrids?
- Methodological Answer :
- In vitro assays : Screen for kinase inhibition (e.g., PI3Kα) using fluorescence polarization assays.
- Antioxidant activity : Use DPPH or β-carotene linoleate assays, as demonstrated for hydroxamic acid derivatives .
- Structure-activity relationships (SAR) : Modify the methoxy group or pyrrolidine substituents to assess impact on bioactivity .
Q. How can stability be assessed under varying storage conditions?
- Methodological Answer :
- Thermal stability : TGA/DSC analysis identifies decomposition points (e.g., >200°C for similar amides).
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.
- Hygroscopicity : Store in desiccators with silica gel; compounds with methoxy groups are prone to hydrolysis in humid environments .
Q. How to integrate computational modeling with experimental data for structure-activity analysis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
